(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine
Overview
Description
(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine: is an organic compound that features a bromophenyl group attached to a trifluoroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-bromophenylacetic acid.
Formation of Intermediate: The 3-bromophenylacetic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride.
Amidation Reaction: The acid chloride is reacted with 2,2,2-trifluoroethylamine under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific solvents can also play a crucial role in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives with altered functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substituted derivatives of (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine.
- Oxidized products such as corresponding oxides.
- Reduced amine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of various complex organic molecules.
Catalysis: It can be used in catalytic processes to facilitate specific chemical transformations.
Biology and Medicine:
Pharmaceutical Research: The compound is explored for its potential pharmacological properties, including its role as a building block for drug development.
Biochemical Studies: It is used in studies to understand its interaction with biological molecules and pathways.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Agrochemicals: It may be used in the synthesis of agrochemical products.
Mechanism of Action
The mechanism by which (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine exerts its effects involves its interaction with specific molecular targets. The trifluoroethylamine moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The bromophenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
(1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethylamine: Similar structure but with the bromine atom at the para position.
(1R)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(3-Bromophenyl)-2,2,2-difluoroethylamine: Similar structure with two fluorine atoms instead of three.
Uniqueness:
- The presence of the trifluoroethylamine moiety imparts unique electronic properties to the compound, influencing its reactivity and interaction with biological targets.
- The bromophenyl group provides specific steric and electronic effects that differentiate it from other halogenated analogs.
This detailed article provides a comprehensive overview of (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOABZOPYZNWCX-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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